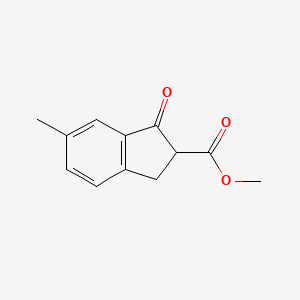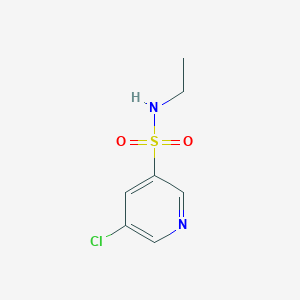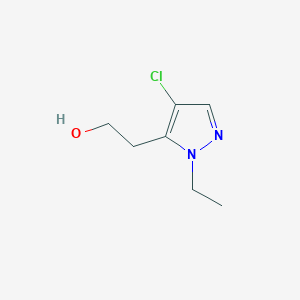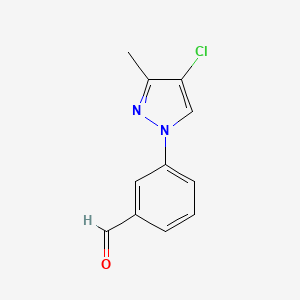![molecular formula C15H12Cl2N2S B13275838 4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine](/img/structure/B13275838.png)
4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a chloro group at the 4-position, a 2-chlorophenyl group at the 5-position, and an isopropyl group at the 2-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine ring system. For example, the reaction of 2-aminothiophene with a suitable aldehyde or ketone under acidic or basic conditions can lead to the formation of the thieno[2,3-d]pyrimidine core.
Introduction of Substituents: The chloro, 2-chlorophenyl, and isopropyl groups are introduced through various substitution reactions. For instance, the chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as halogenation and nitration, due to the presence of electron-rich aromatic rings.
Nucleophilic Substitution: The chloro groups in the compound can be replaced by nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents at specific positions.
Common Reagents and Conditions
Chlorination: Thionyl chloride, phosphorus oxychloride.
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, chlorination can yield multi-chlorinated derivatives, while coupling reactions can introduce various aryl or alkyl groups.
Scientific Research Applications
4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine: Similar structure but with a different substitution pattern.
4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine: Contains additional methyl groups on the phenyl ring.
4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine: Contains an isopropyl group on the phenyl ring.
Uniqueness
4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at the 2-position and the 2-chlorophenyl group at the 5-position can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H12Cl2N2S |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
4-chloro-5-(2-chlorophenyl)-2-propan-2-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H12Cl2N2S/c1-8(2)14-18-13(17)12-10(7-20-15(12)19-14)9-5-3-4-6-11(9)16/h3-8H,1-2H3 |
InChI Key |
WHTFVDZGRRAUAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C(=CS2)C3=CC=CC=C3Cl)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-{[(cyclopropylmethyl)amino]methyl}phenol](/img/structure/B13275768.png)





![2-[(Cyclopropylmethyl)amino]propane-1,3-diol](/img/structure/B13275803.png)


![2,3,7-Trimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B13275844.png)



